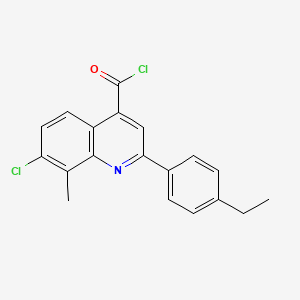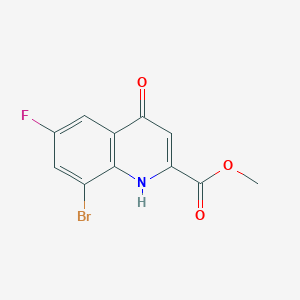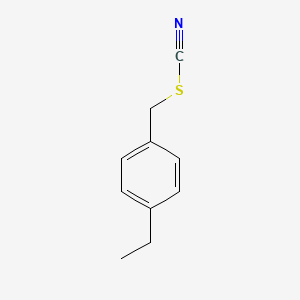
4-乙基苄基硫氰酸酯
描述
4-Ethylbenzyl thiocyanate is an organic compound with the molecular formula C10H11NS. It is a derivative of benzyl thiocyanate, where an ethyl group is attached to the benzene ring. This compound is used in various scientific research applications, particularly in organic synthesis and pharmaceutical production.
科学研究应用
4-Ethylbenzyl thiocyanate is utilized in various scientific research fields:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing sulfur atoms.
Pharmaceutical Production: This compound is investigated for its potential as an intermediate in the production of pharmaceutical drugs.
Biological Studies: It is used to study the effects of thiocyanate derivatives on biological systems, including their antibacterial, antiparasitic, and anticancer activities.
Industrial Applications: 4-Ethylbenzyl thiocyanate is used in the development of agrochemicals and other industrial products.
作用机制
Target of Action
Thiocyanate derivatives, which include 4-ethylbenzyl thiocyanate, are known to interact with various biological targets
Mode of Action
Thiocyanate derivatives are known to interact with their targets through various mechanisms, such as nucleophilic reactions, electrophilic reactions, and free radical reactions . These interactions can lead to changes in the target molecules, affecting their function. The specific interactions of 4-Ethylbenzyl thiocyanate with its targets need to be investigated further.
Biochemical Pathways
Thiocyanate degradation has been reported to occur primarily via the ‘cyanate’ degradation pathway
Pharmacokinetics
Pharmacokinetics studies the behavior of a drug in the body over a period of time . Understanding the ADME properties of 4-Ethylbenzyl thiocyanate would provide insights into its bioavailability and potential therapeutic applications.
Result of Action
Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Ethylbenzyl thiocyanate. For instance, thiocyanate has a goitrogenic action since it inhibits NIS-mediated iodide uptake . .
生化分析
Biochemical Properties
4-Ethylbenzyl thiocyanate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome c oxidase, an essential enzyme in the electron transport chain. The interaction between 4-Ethylbenzyl thiocyanate and cytochrome c oxidase can inhibit the enzyme’s activity, leading to disruptions in cellular respiration and energy production . Additionally, 4-Ethylbenzyl thiocyanate can interact with other biomolecules, such as glutathione, which plays a crucial role in cellular detoxification processes .
Cellular Effects
The effects of 4-Ethylbenzyl thiocyanate on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Ethylbenzyl thiocyanate has been shown to inhibit the activity of cytochrome c oxidase, leading to cellular hypoxia and cytotoxic anoxia . This inhibition can result in altered gene expression patterns and disruptions in cellular metabolism, ultimately affecting cell viability and function .
Molecular Mechanism
The molecular mechanism of action of 4-Ethylbenzyl thiocyanate involves its binding interactions with biomolecules and its effects on enzyme activity. This compound can bind to the active site of cytochrome c oxidase, inhibiting its activity and disrupting the electron transport chain . Additionally, 4-Ethylbenzyl thiocyanate can interact with other enzymes and proteins, leading to changes in their activity and function. These interactions can result in alterations in gene expression and cellular metabolism, contributing to the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethylbenzyl thiocyanate can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to 4-Ethylbenzyl thiocyanate can result in persistent inhibition of cytochrome c oxidase and other enzymes, leading to sustained disruptions in cellular respiration and metabolism .
Dosage Effects in Animal Models
The effects of 4-Ethylbenzyl thiocyanate vary with different dosages in animal models. At low doses, this compound can inhibit cytochrome c oxidase activity without causing significant toxicity . At higher doses, 4-Ethylbenzyl thiocyanate can lead to severe toxic effects, including cellular hypoxia, cytotoxic anoxia, and organ damage . These dose-dependent effects highlight the importance of careful dosage control in experimental settings to avoid adverse outcomes .
Metabolic Pathways
4-Ethylbenzyl thiocyanate is involved in several metabolic pathways, including those related to sulfur and nitrogen metabolism. This compound can be metabolized by specific enzymes, such as rhodanese, which catalyzes the conversion of thiocyanate to sulfite and cyanide . Additionally, 4-Ethylbenzyl thiocyanate can influence metabolic flux and metabolite levels by inhibiting key enzymes in cellular respiration and detoxification pathways .
Transport and Distribution
The transport and distribution of 4-Ethylbenzyl thiocyanate within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters, and can bind to proteins like albumin in the bloodstream . These interactions influence the localization and accumulation of 4-Ethylbenzyl thiocyanate within different cellular compartments and tissues .
Subcellular Localization
The subcellular localization of 4-Ethylbenzyl thiocyanate is primarily within the mitochondria, where it exerts its effects on cytochrome c oxidase and other mitochondrial enzymes . This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of 4-Ethylbenzyl thiocyanate within the mitochondria is crucial for its biochemical activity and its impact on cellular respiration and metabolism .
准备方法
Synthetic Routes and Reaction Conditions
4-Ethylbenzyl thiocyanate can be synthesized through several methods, including nucleophilic, electrophilic, and free radical reactions. One common method involves the nucleophilic substitution of a benzyl halide with thiocyanate ions. The reaction typically occurs in the presence of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate .
Another method involves the direct thiocyanation of ethylbenzyl compounds using thiocyanogen (SCN)2 or ammonium thiocyanate (NH4SCN) in the presence of an oxidizing agent . This method can be carried out under mild conditions and provides a straightforward route to thiocyanate derivatives.
Industrial Production Methods
In industrial settings, the production of 4-ethylbenzyl thiocyanate often involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, using automated reactors and continuous flow systems to ensure consistent product quality .
化学反应分析
Types of Reactions
4-Ethylbenzyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of 4-ethylbenzyl thiocyanate can yield thiols or thioethers, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Thiols and Thioethers: Formed through reduction.
Amides and Esters: Formed through substitution reactions.
相似化合物的比较
Similar Compounds
Benzyl thiocyanate: Similar structure but lacks the ethyl group.
Phenyl thiocyanate: Contains a phenyl group instead of a benzyl group.
Ethyl thiocyanate: Contains an ethyl group attached directly to the thiocyanate group.
Uniqueness
4-Ethylbenzyl thiocyanate is unique due to the presence of both an ethyl group and a benzyl group attached to the thiocyanate moiety.
属性
IUPAC Name |
(4-ethylphenyl)methyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-2-9-3-5-10(6-4-9)7-12-8-11/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZPHGFBIHQFIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1451288.png)
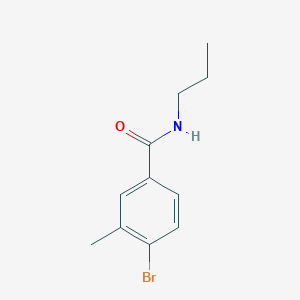
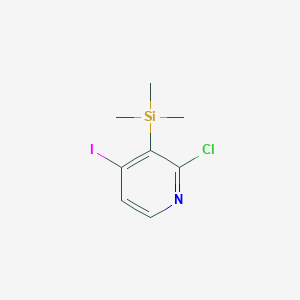
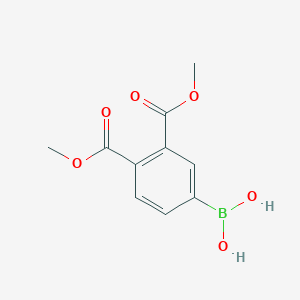
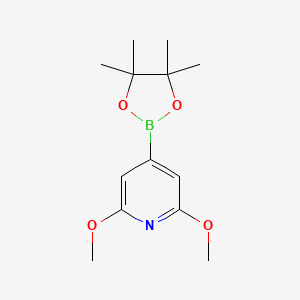
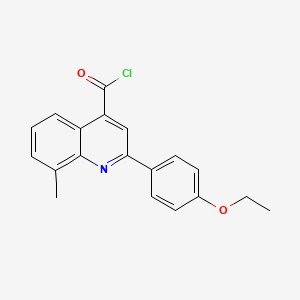
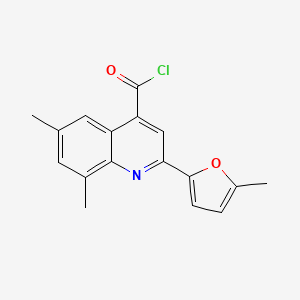
![3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451300.png)
![2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1451302.png)

